2-(4-bromo-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)acetamide, or 4-bromopyrazole-1-acetamide, is a synthetic organic compound that has been used in a variety of scientific and pharmaceutical research and development applications. It is a white crystalline solid and is soluble in both organic and aqueous solvents. It is an important intermediate in the synthesis of several compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of biologically active compounds, such as those used in the treatment of cancer and other diseases.
Scientific Research Applications
Pharmaceutical Synthesis
Pyrazole compounds are used as starting materials in the synthesis of various pharmaceuticals. They serve as building blocks for creating inhibitors and other biologically active compounds .
Antibacterial and Antifungal Agents
Some pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, indicating potential use in developing new treatments .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds exhibit potent antileishmanial and antimalarial activities, making them valuable in the fight against these diseases .
Molecular Docking Studies
These compounds are also used in molecular docking studies to understand their interaction with biological targets, which is crucial for drug design .
Synthesis of New Heterocycles
Efforts have been made to produce new heterocycles using pyrazole compounds, which can lead to the discovery of novel therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
It is known that the compound is a solid at room temperature, suggesting that it may be administered orally . Its solubility in water and other polar solvents may influence its absorption and distribution in the body .
Result of Action
Similar compounds have been shown to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-bromo-1H-pyrazol-1-yl)acetamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTHDPSGRAJMJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657643 |
Source
|
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)acetamide | |
CAS RN |
1177354-50-5 |
Source
|
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.